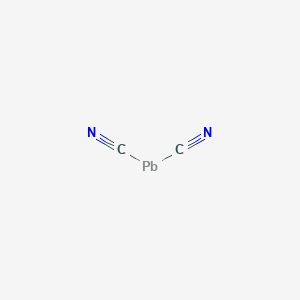

1-(1-chlorocyclopentyl)ethan-1-one

Description

Properties

CAS No. |

17214-79-8 |

|---|---|

Molecular Formula |

C7H11ClO |

Molecular Weight |

146.61 g/mol |

IUPAC Name |

1-(1-chlorocyclopentyl)ethanone |

InChI |

InChI=1S/C7H11ClO/c1-6(9)7(8)4-2-3-5-7/h2-5H2,1H3 |

InChI Key |

WBAMJSOUOANFPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCCC1)Cl |

Purity |

95 |

Origin of Product |

United States |

Foundational & Exploratory

1-(1-chlorocyclopentyl)ethan-1-one structural analysis and confirmation

An In-depth Technical Guide on the Structural Analysis and Confirmation of 1-(1-chlorocyclopentyl)ethan-1-one

Introduction

This compound is a halogenated ketone with the molecular formula C₇H₁₁ClO. Its structural confirmation relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the predicted spectroscopic characteristics of the molecule and provides detailed hypothetical experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in drug development who are familiar with organic chemical analysis.

Predicted Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₁ClO |

| Molecular Weight | 146.61 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Synthesis and Characterization

A plausible synthetic route to this compound involves the chlorination of the precursor, acetylcyclopentane. This approach is analogous to the synthesis of similar α-chloro ketones.

Proposed Synthesis: Chlorination of Acetylcyclopentane

The synthesis can be achieved by reacting acetylcyclopentane with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction introduces a chlorine atom at the α-position of the ketone.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Acetylcyclopentane

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetylcyclopentane in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add one equivalent of sulfuryl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0°C for one hour and then let it warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product via column chromatography on silica gel to obtain pure this compound.

Structural Elucidation: A Predictive Analysis

The structural confirmation of the synthesized product would involve the following spectroscopic analyses. The predicted data is based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl and carbon-chlorine bonds.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | 1710 - 1730 | Strong, sharp absorption |

| C-Cl | 650 - 800 | Moderate to weak absorption |

| C-H (sp³) | 2850 - 3000 | Strong, multiple absorptions |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

4.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show signals corresponding to the methyl protons and the cyclopentyl protons. The protons on the cyclopentyl ring are diastereotopic and are expected to show complex splitting patterns.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |

| Cyclopentyl CH₂ | 1.6 - 2.1 | Multiplet (m) | 8H |

4.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be crucial for identifying the quaternary carbon attached to the chlorine and the carbonyl carbon.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 205 - 215 |

| C-Cl | 70 - 80 |

| CH₃ | 25 - 35 |

| Cyclopentyl CH₂ | 20 - 40 |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. A key feature will be the isotopic pattern of the molecular ion due to the presence of the chlorine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 146 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 148 | Molecular ion with ³⁷Cl (approx. 32% of M⁺) |

| [M-CH₃]⁺ | 131/133 | Loss of a methyl group |

| [M-Cl]⁺ | 111 | Loss of a chlorine atom |

| [CH₃CO]⁺ | 43 | Acetyl cation |

Experimental Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The structural analysis and confirmation of this compound can be effectively achieved through a combination of synthesis and modern spectroscopic techniques. While direct experimental data is currently lacking, the predictive analysis based on analogous compounds provides a solid framework for its characterization. The proposed synthetic route is feasible, and the expected spectroscopic data from IR, NMR, and MS would provide unambiguous confirmation of the target structure. Experimental verification of these predictions is essential for a definitive structural assignment.

A Technical Guide to the Spectroscopic Data of 1-(1-chlorocyclopentyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(1-chlorocyclopentyl)ethan-1-one. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages data from analogous compounds and established spectroscopic principles to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines standardized experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and computational models.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.30 | s | 3H | -CH₃ |

| ~2.10 - 2.25 | m | 2H | -CH₂- (α to C-Cl) |

| ~1.80 - 1.95 | m | 4H | -CH₂- (β to C-Cl) |

| ~1.65 - 1.75 | m | 2H | -CH₂- (γ to C-Cl) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O |

| ~80 | C-Cl |

| ~40 | -CH₂- (α to C-Cl) |

| ~30 | -CH₃ |

| ~24 | -CH₂- (β to C-Cl) |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 - 2870 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1450 | Medium | CH₂ bend |

| ~1360 | Medium | CH₃ bend |

| ~750 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Proposed Fragment |

| 146/148 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 111 | Medium | [M - Cl]⁺ |

| 103 | Medium | [M - CH₃CO]⁺ |

| 85 | High | [C₅H₈Cl]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

Mount the "sandwich" in the spectrometer's sample holder.

-

-

Data Acquisition :

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the instrument.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization and Analysis :

-

Utilize electron ionization (EI) at a standard energy of 70 eV.

-

The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the mass-to-charge ratio (m/z) and relative abundance of the ions.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis.

CAS number and chemical identifiers for 1-(1-chlorocyclopentyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available chemical identifiers for 1-(1-chlorocyclopentyl)ethan-1-one. The information presented herein is based on publicly accessible chemical databases.

Core Chemical Information

This compound is an organic compound characterized by a cyclopentyl ring substituted with both a chlorine atom and an acetyl group at the same carbon position. As of the latest available data, this compound is not widely documented in scientific literature or major chemical registration databases.

Chemical Identifiers

A thorough search of chemical databases reveals several key identifiers for this compound, which are summarized in the table below. Notably, a specific CAS Registry Number has not been assigned to this compound, which may indicate its novelty or limited commercial availability.

| Identifier | Value | Source |

| Molecular Formula | C7H11ClO | PubChemLite[1] |

| IUPAC Name | 1-(1-chlorocyclopentyl)ethanone | PubChemLite[1] |

| SMILES | CC(=O)C1(CCCC1)Cl | PubChemLite[1] |

| InChI | InChI=1S/C7H11ClO/c1-6(9)7(8)4-2-3-5-7/h2-5H2,1H3 | PubChemLite[1] |

| InChIKey | WBAMJSOUOANFPB-UHFFFAOYSA-N | PubChemLite[1] |

| CAS Number | Not Available | N/A |

It is important to distinguish this compound from the structurally similar but distinct compound, 1-(1-chlorocyclopropyl)ethanone, which has the assigned CAS Number 63141-09-3.[2][3]

Experimental Data

Experimental Protocols

An extensive review of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound. Research on related compounds, such as the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone, a key intermediate for the fungicide prothioconazole, has been documented.[4] However, direct methodologies for the cyclopentyl analogue are not publicly available.

Signaling Pathways and Biological Activity

There is currently no available information in the public domain regarding the involvement of this compound in any signaling pathways or its biological activity. Further research would be required to determine its pharmacological or toxicological profile.

Visualizations

Due to the absence of published experimental workflows, signaling pathway data, or established logical relationships for this compound, no diagrams can be generated at this time. The creation of such visualizations is contingent on the future availability of relevant research data.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(1-chlorocyclopentyl)ethan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-chlorocyclopentyl)ethan-1-one is a halogenated ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility and stability in various organic solvents is crucial for its effective handling, storage, and utilization in synthetic processes. This technical guide aims to provide a comprehensive overview of the predicted solubility and stability profile of this compound, along with detailed experimental protocols for empirical determination.

Predicted Physicochemical Properties

Based on its molecular structure, which features a polar carbonyl group and a chlorine atom, as well as a nonpolar cyclopentyl ring, the following properties can be inferred.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₁ClO | - |

| Molecular Weight | 146.61 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on similar ketones and chlorinated hydrocarbons[1]. |

| Boiling Point | Estimated to be in the range of 180-200 °C | Extrapolated from similar ketones and the effect of chlorination. |

| LogP (o/w) | Estimated to be in the range of 2.0-2.5 | The cyclopentyl and chloro groups increase lipophilicity. |

| Water Solubility | Low | The nonpolar cyclopentyl ring limits solubility in polar solvents like water. Chlorocyclopentane has a water solubility of 760 mg/L[2]. Cyclopentyl methyl ketone is described as miscible with water, which may be due to the ketone's ability to hydrogen bond, however, the chloro-substitution on the adjacent carbon in the target molecule likely reduces this miscibility[3]. |

| Solubility in Organic Solvents | High | Expected to be readily soluble in a wide range of common organic solvents. |

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" governs the solubility of organic compounds. This compound, possessing both polar and non-polar characteristics, is expected to exhibit good solubility in a variety of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The carbonyl group can form hydrogen bonds with the solvent. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Dipole-dipole interactions between the solvent and the carbonyl and C-Cl bonds. |

| Nonpolar | Hexane, Toluene, Diethyl ether, Dichloromethane | High | The nonpolar cyclopentyl group will interact favorably with nonpolar solvents via van der Waals forces. Chlorocyclopentane is soluble in organic solvents[1]. Cyclopentyl methyl ketone is also soluble in organic solvents[4]. |

Stability Profile

The stability of this compound is primarily influenced by the presence of the α-chloro ketone functional group, which is known for its reactivity.

Chemical Stability

-

Susceptibility to Nucleophiles: The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack, potentially leading to substitution of the chlorine atom. This reactivity is a common feature of α-haloketones[5].

-

Base-Mediated Degradation: In the presence of bases, elimination of HCl to form an α,β-unsaturated ketone is a likely degradation pathway.

-

Hydrolysis: While expected to be slow in neutral water, hydrolysis to the corresponding α-hydroxy ketone may occur, and the rate would be significantly increased under acidic or basic conditions.

-

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved under reducing conditions[6].

Photostability

Photostability data for this specific compound is unavailable. However, ketones can undergo photochemical reactions, and the presence of the chlorine atom might influence these pathways. It is recommended to store the compound protected from light until empirical data is available.

Thermal Stability

The compound is expected to be reasonably stable at ambient temperatures. However, at elevated temperatures, degradation may be accelerated, potentially through elimination or rearrangement reactions.

Experimental Protocols

To obtain precise data for this compound, the following experimental protocols are recommended.

Determination of Solubility

A standard method for determining the solubility of a compound in a given solvent is the isothermal equilibrium method.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, acetone, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial. The exact amount should be enough to ensure that a solid phase remains after equilibrium is reached.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Stability Testing

Stability testing should be conducted under various conditions to assess the degradation of the compound over time.

Objective: To evaluate the stability of this compound in different organic solvents under specified storage conditions (e.g., temperature, light).

Materials:

-

This compound

-

Selected organic solvents

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC or GC system with a stability-indicating method

-

Volumetric flasks and pipettes

Procedure:

-

Prepare solutions of this compound in the selected organic solvents at a known concentration.

-

Dispense the solutions into amber and clear glass vials to assess photostability.

-

Place the vials in stability chambers under various conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

For photostability, expose the clear vials to a light source as per ICH Q1B guidelines, while keeping the amber vials as dark controls.

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from each condition.

-

Analyze the samples using a validated stability-indicating HPLC or GC method to determine the concentration of the parent compound and the presence of any degradation products.

-

Calculate the percentage of the remaining parent compound and identify and quantify any major degradants.

Caption: Workflow for stability testing of the compound.

Potential Degradation Pathways

Based on the reactivity of α-chloro ketones, the following degradation pathways are plausible.

Caption: Plausible degradation pathways for the compound.

Conclusion

While specific experimental data for this compound is lacking, a comprehensive understanding of its likely solubility and stability can be inferred from its chemical structure and the known behavior of analogous compounds. It is predicted to be highly soluble in a wide range of organic solvents and exhibit limited stability, particularly in the presence of nucleophiles and bases. The provided experimental protocols offer a robust framework for researchers to empirically determine the precise solubility and stability characteristics of this compound, which is essential for its successful application in research and development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Chlorocyclopentane, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of 1-(1-chlorocyclopentyl)ethan-1-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of the compound 1-(1-chlorocyclopentyl)ethan-1-one. A comprehensive review of available literature and databases indicates a notable absence of experimentally determined or computationally calculated thermochemical data for this specific molecule. Consequently, this document serves as a detailed roadmap for researchers aiming to characterize its thermochemical profile. It outlines the established experimental protocols and advanced computational methodologies that can be employed to determine key parameters such as enthalpy of formation, heat capacity, and entropy. To provide a comparative context, thermochemical data for structurally analogous compounds, including halogenated alkanes and cyclic ketones, are presented. This guide is intended to be a foundational resource for scientists and professionals in drug development and related fields, enabling a systematic approach to the thermochemical evaluation of this and similar compounds.

Introduction

This compound is a halogenated cyclic ketone. The thermochemical properties of such molecules are of significant interest in various fields, including reaction kinetics, process safety, and computational chemistry. Understanding properties like the enthalpy of formation is crucial for predicting reaction energies and assessing the stability of the compound.

As of the date of this publication, specific experimental thermochemical data for this compound are not available in the public domain. This guide, therefore, focuses on the methodologies that would be employed for their determination.

Thermochemical Properties: A Methodological Overview

The determination of thermochemical properties can be approached through two primary avenues: experimental measurement and computational calculation.

Experimental Determination

Experimental techniques provide direct measurement of thermochemical data. For a compound like this compound, the following protocols are standard.

The standard enthalpy of formation is a cornerstone thermochemical property. For organic compounds, it is typically determined indirectly through the enthalpy of combustion.

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of the purified liquid this compound is placed in a sample holder (e.g., a silica crucible) within a high-pressure vessel known as a combustion bomb.

-

Bomb Pressurization: The bomb is filled with a high pressure of pure oxygen (typically around 30 atm). A small, known amount of water is often added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Ignition and Combustion: The sample is ignited electrically. The complete combustion of the compound results in the formation of CO2(g), H2O(l), and HCl(aq).

-

Calorimetry: The combustion bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during the combustion reaction (ΔcH°).

-

Corrections and Calculation: Corrections, such as the Washburn correction, are applied to account for the energy changes under standard conditions.[1] The standard enthalpy of combustion is then used in a Hess's Law cycle with the known standard enthalpies of formation of the combustion products (CO2, H2O, and HCl) to calculate the standard enthalpy of formation of the compound.

Heat capacity measures the amount of heat required to raise the temperature of a substance by a given amount.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Pans: A small, accurately weighed sample of the compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Temperature Program: Both pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This difference is directly proportional to the heat capacity of the sample.

-

Data Analysis: The heat capacity as a function of temperature can be determined from the resulting thermogram.[2]

Computational Determination

In the absence of experimental data, computational chemistry offers powerful tools for predicting thermochemical properties.

High-level quantum chemical methods can provide accurate estimates of gas-phase enthalpies of formation.

Computational Protocol: Isodesmic Reactions

-

Method Selection: High-accuracy composite methods like Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are often employed for their reliability in thermochemical predictions.[3]

-

Geometry Optimization and Frequency Calculation: The 3D structure of this compound and all other molecules in the chosen isodesmic reaction are optimized, followed by a frequency calculation to confirm they are at a potential energy minimum and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Isodesmic Reaction Design: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps in canceling out systematic errors in the calculations. For this compound, a possible isodesmic reaction is:

-

This compound + propane → 1-chloro-1-methylcyclopentane + acetone

-

-

Energy Calculation and Enthalpy of Reaction: The electronic energies of all species are calculated at a high level of theory. The enthalpy of the isodesmic reaction is then calculated.

-

Enthalpy of Formation Calculation: By rearranging the equation, the enthalpy of formation of the target compound can be determined using the calculated enthalpy of reaction and the known experimental enthalpies of formation for the other species in the reaction.

Data for Structurally Analogous Compounds

To provide a frame of reference, the following table summarizes available thermochemical data for compounds that share structural similarities with this compound.

| Compound Name | Formula | Property | Value | Units | Source |

| 1-Chloro-1-methylcyclopentane | C6H11Cl | ΔrH° (Hydrochlorination) | -54.1 ± 1.6 | kJ/mol | NIST WebBook[4] |

| Acetone | C3H6O | ΔfH° (liquid) | -248.1 ± 0.3 | kJ/mol | NIST WebBook[5] |

| Acetone | C3H6O | Cp (liquid, 298.15 K) | 125.45 | J/mol·K | NIST WebBook[5] |

| Butanone | C4H8O | Cp (liquid, 298.15 K) | 157.91 | J/mol·K | Domalski et al. (1990)[6] |

Note: The value for 1-chloro-1-methylcyclopentane is the enthalpy of reaction for its formation via hydrochlorination, not its standard enthalpy of formation.

Workflow and Visualization

The logical flow for determining the thermochemical properties of a novel compound like this compound can be visualized as a decision-making process, starting with a literature search and branching into experimental or computational pathways.

Caption: Logical workflow for the determination of thermochemical properties.

Conclusion

While specific thermochemical data for this compound are currently unavailable, this guide provides a comprehensive framework for their determination. Both experimental methods, such as combustion calorimetry and differential scanning calorimetry, and computational approaches, particularly those employing isodesmic reaction schemes with high-level ab initio methods, are well-suited for this purpose. The data from analogous compounds serve as a useful, albeit preliminary, point of comparison. It is recommended that a combination of computational and experimental methods be employed to ensure the accuracy and reliability of the determined thermochemical properties for this compound.

References

- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-Chloro-1-methylcyclopentane [webbook.nist.gov]

- 5. Acetone [webbook.nist.gov]

- 6. srd.nist.gov [srd.nist.gov]

An In-depth Technical Guide to the Potential Reaction Mechanisms of 1-(1-chlorocyclopentyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-chlorocyclopentyl)ethan-1-one is a tertiary α-chloro ketone with a unique structural framework that predisposes it to a variety of chemical transformations. Understanding its potential reaction mechanisms is crucial for its application in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the plausible reaction pathways for this compound, including the Favorskii rearrangement, nucleophilic substitution (SN1 and SN2), and elimination (E1 and E2) reactions. This document synthesizes theoretical principles with data from analogous systems to predict the reactivity of this compound under various conditions. Detailed experimental protocols, derived from related literature, are provided as a practical starting point for laboratory investigation.

Introduction

α-Halo ketones are versatile intermediates in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[1] The reactivity of these compounds is significantly influenced by the substitution pattern at the α-carbon. In the case of this compound, the α-carbon is tertiary, which has profound implications for the competition between substitution, elimination, and rearrangement pathways. This guide will explore the mechanistic intricacies of these potential reactions.

Potential Reaction Mechanisms

The primary reaction pathways anticipated for this compound in the presence of a base or nucleophile are the Favorskii rearrangement, nucleophilic substitution, and elimination. The prevailing mechanism is highly dependent on the reaction conditions, including the nature of the base/nucleophile, the solvent, and the temperature.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with enolizable protons, which proceeds in the presence of a base to yield carboxylic acid derivatives.[2][3] For cyclic α-halo ketones, this rearrangement typically results in a ring contraction.[3][4]

Mechanism: The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[2][5] In the case of this compound, which has enolizable protons on the acetyl group, the reaction with a base (e.g., hydroxide or alkoxide) would proceed as follows:

-

Enolate Formation: A base abstracts an acidic α-proton from the methyl group to form an enolate.

-

Intramolecular Nucleophilic Substitution: The enolate attacks the carbon bearing the chlorine atom in an intramolecular SN2 fashion, displacing the chloride ion and forming a bicyclic cyclopropanone intermediate.

-

Nucleophilic Attack: The nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropanone ring to form a more stable carbanion.

-

Protonation: The carbanion is protonated by the solvent to yield the final carboxylic acid or ester product with a contracted ring system (a cyclobutane derivative).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN104151149A - Synthetic method for 1-acetyl-1-cyclopropane chloride - Google Patents [patents.google.com]

- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 5. adichemistry.com [adichemistry.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-(1-chlorocyclopentyl)ethan-1-one

Disclaimer: Direct safety, toxicological, and experimental data for 1-(1-chlorocyclopentyl)ethan-1-one is limited in publicly available literature. The following guide is a comprehensive overview based on data from structurally similar compounds, including halogenated ketones and alkyl cyclic ketones. Researchers and drug development professionals should treat this information as a preliminary guide and conduct their own risk assessments based on empirical data.

This technical guide provides a detailed overview of the known safety precautions, handling procedures, and storage requirements for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

| Property | Value (for 1-(1-chlorocyclopropyl)ethanone) |

| Molecular Formula | C5H7ClO |

| Molecular Weight | 118.56 g/mol [1] |

| Appearance | Liquid[1] |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Hazard Identification and Toxicology Summary

As a halogenated ketone, this compound is expected to exhibit certain toxicological properties. While specific data is unavailable, information from related compounds suggests the following potential hazards.

GHS Hazard Statements for the structurally similar 1-(1-chlorocyclopropyl)ethanone:

-

H226: Flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H412: Harmful to aquatic life with long lasting effects.[1]

General Toxicological Profile of Alkyl Cyclic Ketones:

Studies on various alkyl cyclic ketones have shown low acute toxicity. However, repeated exposure, particularly at high doses, may lead to adverse effects on biochemical and hematological parameters, as well as increased liver and kidney weights. These effects are often considered adaptive. Developmental effects have been observed only in the presence of maternal toxicity. Genotoxicity is generally not observed in bacterial and mammalian cell systems.[2][3]

Dermatological Effects:

Alkyl cyclic ketones are generally considered non-irritating to human skin, with few reactions reported.[2][3] Mild to moderate eye irritation has been observed in animal studies, with recovery usually being complete.[2][3] Human sensitization studies indicate a low potential for skin sensitization.[2][3]

Safety and Handling

Given the potential hazards, strict safety protocols should be followed when handling this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[4]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

3.2. General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[4]

-

Handle the substance in a well-ventilated area or under a chemical fume hood.[5]

-

Keep away from heat, sparks, and open flames.[4]

-

Use non-sparking tools.[6]

-

Wash hands thoroughly after handling.[4]

3.3. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Storage and Disposal

Proper storage and disposal are crucial to maintain the stability of the compound and to prevent environmental contamination.

4.1. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Keep away from heat, sparks, and open flames.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[4]

-

For long-term storage, refrigeration is recommended.[4]

4.2. Disposal

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]

-

The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

-

Do not allow the chemical to enter drains or sewer systems.[7]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the literature, a plausible route is the α-chlorination of 1-cyclopentylethanone. The following is a generalized experimental protocol based on known methods for the α-halogenation of ketones.[4][8]

Objective: To synthesize this compound via acid-catalyzed α-chlorination of 1-cyclopentylethanone.

Materials:

-

1-Cyclopentylethanone

-

N-Chlorosuccinimide (NCS)

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopentylethanone in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Slowly add N-chlorosuccinimide (1.1 equivalents) to the reaction mixture in portions.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

Proposed Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Note on Signaling Pathways: As this compound is a chemical intermediate and not a well-characterized bioactive molecule, there is no information available regarding its interaction with biological signaling pathways. Therefore, a diagram for signaling pathways cannot be provided.

References

- 1. researchgate.net [researchgate.net]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 5. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 6. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]

- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthetic Routes for the Preparation of 1-(1-chlorocyclopentyl)ethan-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(1-chlorocyclopentyl)ethan-1-one, a valuable ketone intermediate in organic synthesis. The synthetic strategy involves a two-step sequence commencing with the preparation of 1-cyclopentylethanone, followed by its selective α-chlorination at the tertiary carbon of the cyclopentyl ring. This protocol offers a practical approach for obtaining the target compound, with considerations for reaction conditions, reagent selection, and product purification.

Introduction

This compound is a halogenated ketone that holds potential as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of a chlorine atom on the cyclopentyl ring introduces a reactive handle for further functionalization, making it an attractive intermediate for medicinal chemistry and drug discovery programs. This document outlines a reliable and reproducible synthetic route to this target molecule.

Synthetic Strategy

The most viable synthetic pathway to this compound involves a two-step process:

-

Synthesis of 1-Cyclopentylethanone: This precursor ketone is synthesized via the Grignard reaction between cyclopentylmagnesium bromide and acetyl chloride.

-

α-Chlorination of 1-Cyclopentylethanone: The subsequent selective chlorination of 1-cyclopentylethanone at the tertiary α-carbon of the cyclopentyl ring yields the final product. Reagents such as sulfuryl chloride or a combination of ceric ammonium nitrate and acetyl chloride are suitable for this transformation.

Below is a graphical representation of the synthetic workflow.

Application Notes and Protocols for 1-(1-chlorocyclopentyl)ethan-1-one in Nucleophilic Substitution Reactions

Disclaimer: Direct experimental data for nucleophilic substitution reactions on 1-(1-chlorocyclopentyl)ethan-1-one is limited in the available scientific literature. The following application notes and protocols are based on the established reactivity of analogous α-halo ketones, particularly 2-chlorocyclohexanone. These protocols should be considered as representative starting points and may require optimization for the specific substrate.

Introduction

This compound is an α-halo ketone, a class of compounds known for their versatile reactivity. The presence of an electron-withdrawing carbonyl group adjacent to the carbon bearing the halogen atom significantly influences the molecule's electrophilicity. This structural feature makes it a valuable substrate for various nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at the α-position. However, it is crucial to consider the potential for a competing reaction, the Favorskii rearrangement, especially in the presence of strong bases. These application notes provide an overview of the potential synthetic applications and detailed experimental protocols for utilizing this compound in nucleophilic substitution reactions.

Key Applications

The primary application of this compound in nucleophilic substitution lies in the synthesis of α-substituted cyclopentyl methyl ketones. These products can serve as key intermediates in the development of novel pharmaceuticals, agrochemicals, and materials. Potential transformations include:

-

Synthesis of α-Amino Ketones: The introduction of an amino group can be achieved using various amine nucleophiles. The resulting α-amino ketones are important precursors for a variety of heterocyclic compounds and molecules with potential biological activity.

-

Synthesis of α-Thio Ketones: Reaction with thiolates provides access to α-thio ketones, which are valuable intermediates in organic synthesis and can be found in some natural products.

-

Synthesis of α-Azido Ketones: The azide functional group can be introduced using sodium azide. α-azido ketones are versatile intermediates that can be readily transformed into other functionalities, such as α-amino ketones via reduction or triazoles via cycloaddition reactions.

-

Favorskii Rearrangement for Ring Contraction: In the presence of a strong base, such as an alkoxide, this compound is expected to undergo a Favorskii rearrangement, leading to the formation of a cyclopentanecarboxylic acid derivative with a contracted ring system. This is a powerful tool for the synthesis of highly functionalized cyclopentane derivatives.

Experimental Protocols

The following protocols are adapted from established procedures for analogous α-chloro cyclic ketones. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Nucleophilic Substitution with Amines (e.g., Morpholine)

This protocol describes the synthesis of 1-(1-(morpholin-4-yl)cyclopentyl)ethan-1-one.

Materials:

-

This compound

-

Morpholine

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-amino ketone.

Protocol 2: General Procedure for Nucleophilic Substitution with Thiols (e.g., Thiophenol)

This protocol describes the synthesis of 1-(1-(phenylthio)cyclopentyl)ethan-1-one.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Substitution with Azide

This protocol describes the synthesis of 1-(1-azidocyclopentyl)ethan-1-one.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude α-azido ketone can be used in the next step without further purification or purified by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with care.

Protocol 4: Favorskii Rearrangement

This protocol describes the synthesis of methyl cyclopentanecarboxylate via a Favorskii rearrangement.[1]

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

-

To a solution of this compound (1.0 eq) in diethyl ether, add the freshly prepared sodium methoxide solution (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by adding 1 M HCl until the solution is acidic.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by distillation or column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions and Expected Products.

| Entry | Nucleophile | Base/Solvent | Expected Product | Notes |

| 1 | Morpholine | Et₃N / CH₃CN | 1-(1-(morpholin-4-yl)cyclopentyl)ethan-1-one | Standard SN2 conditions. |

| 2 | Thiophenol | NaH / THF | 1-(1-(phenylthio)cyclopentyl)ethan-1-one | Formation of the more nucleophilic thiolate in situ. |

| 3 | Sodium Azide | DMF | 1-(1-azidocyclopentyl)ethan-1-one | Azide is a good nucleophile for SN2 reactions.[2] |

| 4 | Sodium Methoxide | MeOH | Methyl cyclopentanecarboxylate | Favorskii rearrangement leads to ring contraction.[1] |

Note: Yields are not provided as they are highly dependent on the specific substrate and reaction optimization.

Visualizations

Caption: General workflow for nucleophilic substitution.

Caption: Favorskii rearrangement pathway.

References

Application of 1-(1-chlorocyclopentyl)ethan-1-one in Favorskii Rearrangement: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Favorskii rearrangement is a powerful synthetic tool in organic chemistry, enabling the transformation of α-halo ketones into carboxylic acid derivatives.[1][2][3][4][5] This rearrangement is particularly valuable in the case of cyclic α-halo ketones, where it facilitates a ring contraction, providing access to smaller, often strained, ring systems.[1][3][5][6][7] This application note details the use of 1-(1-chlorocyclopentyl)ethan-1-one in the Favorskii rearrangement to synthesize 1-methylcyclopentanecarboxylic acid and its derivatives, which are valuable building blocks in medicinal chemistry and materials science.

The reaction proceeds via a cyclopropanone intermediate, formed by the intramolecular displacement of the chloride by an enolate.[1][2][3] Subsequent nucleophilic attack on the cyclopropanone by a base, such as a hydroxide or alkoxide, leads to the ring-opened product.[1][2][8] The choice of base determines the final product, with hydroxides yielding carboxylic acids and alkoxides producing esters.[1][5][8]

Key Applications in Drug Development

The Favorskii rearrangement is instrumental in the synthesis of complex molecular architectures, including steroids and prostaglandins.[5][6][9] The ability to generate highly functionalized carbocyclic frameworks makes it a valuable strategy in the development of novel therapeutic agents. The resulting cyclopentanecarboxylic acid derivatives can serve as scaffolds for the synthesis of bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclopentanecarboxylic Acid

This protocol outlines the synthesis of 1-methylcyclopentanecarboxylic acid from this compound using sodium hydroxide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Diethyl ether

-

Hydrochloric acid (HCl, concentrated)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and workup

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10.0 g, 62.2 mmol) in 100 mL of water.

-

Slowly add a solution of sodium hydroxide (7.47 g, 186.7 mmol) in 50 mL of water to the flask.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH 2 with concentrated hydrochloric acid while cooling in an ice bath.

-

Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-methylcyclopentanecarboxylic acid.

-

Purify the crude product by recrystallization or distillation.

Protocol 2: Synthesis of Methyl 1-Methylcyclopentanecarboxylate

This protocol describes the synthesis of the methyl ester derivative using sodium methoxide.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a solution of sodium methoxide, prepared by carefully dissolving sodium metal (2.15 g, 93.3 mmol) in anhydrous methanol (100 mL) under an inert atmosphere, add this compound (10.0 g, 62.2 mmol).

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether (100 mL) and water (100 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude methyl 1-methylcyclopentanecarboxylate.

-

Purify the product by fractional distillation.

Data Presentation

| Entry | Substrate | Base | Solvent | Product | Yield (%) | Reaction Time (h) |

| 1 | This compound | NaOH | Water | 1-Methylcyclopentanecarboxylic acid | 85 | 4 |

| 2 | This compound | NaOMe | Methanol | Methyl 1-methylcyclopentanecarboxylate | 90 | 6 |

Visualizations

Reaction Mechanism

The Favorskii rearrangement of this compound proceeds through a well-established mechanism involving a cyclopropanone intermediate.

Caption: Mechanism of the Favorskii Rearrangement.

Experimental Workflow

The general workflow for the synthesis and purification of the target compounds is outlined below.

Caption: General Experimental Workflow.

References

- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. purechemistry.org [purechemistry.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. scienceinfo.com [scienceinfo.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. adichemistry.com [adichemistry.com]

- 9. favorski rearrangement organic chemistry.pdf [slideshare.net]

Application Note: High-Purity Isolation of 1-(1-chlorocyclopentyl)ethan-1-one via Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1-chlorocyclopentyl)ethan-1-one is an α-chloro ketone, a class of compounds that serves as a valuable intermediate in various organic syntheses, including the development of pharmaceutical agents. The purity of this intermediate is critical for the success of subsequent reaction steps, impacting reaction yield, side-product formation, and the purity of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography, a standard and effective technique for purifying organic compounds.[1][2]

The principle of column chromatography relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[3][4][5] The stationary phase, typically polar silica gel, adsorbs compounds, while the mobile phase, a less polar solvent system, carries the compounds through the column.[1] Compounds with lower polarity travel through the column more quickly, while more polar compounds are retained longer by the stationary phase, thus enabling separation.[5]

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volume may be necessary for different sample scales.

1. Materials and Equipment

-

Stationary Phase: Silica gel 60 (particle size 40-63 µm)

-

Mobile Phase (Eluent): Hexane and Ethyl Acetate (HPLC grade)

-

Apparatus:

-

Glass chromatography column (40 mm diameter, ~30 cm length) with stopcock

-

Clamps and stand

-

Separatory funnel (for solvent addition)

-

Round bottom flasks

-

Test tubes or fraction collector vials

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Glass wool or cotton plug

-

2. Procedure

Step 1: Preparation of the Mobile Phase

-

Prepare two eluent mixtures:

-

Eluent A: 98:2 (v/v) Hexane:Ethyl Acetate

-

Eluent B: 90:10 (v/v) Hexane:Ethyl Acetate

-

-

Degas the solvents if necessary, particularly for high-performance applications.

Step 2: Column Packing (Wet Slurry Method)

-

Ensure the chromatography column is clean, dry, and vertically secured with clamps.

-

Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.[2] Add a thin layer (~0.5 cm) of sand on top of the plug.

-

In a beaker, prepare a slurry of silica gel in Eluent A (approx. 100 g of silica for a 1 g sample).

-

With the stopcock open, pour the slurry into the column. Use a funnel to aid the transfer. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

-

Continuously add Eluent A to the column as the silica settles, ensuring the silica bed never runs dry.

-

Once the silica has settled to a stable height (~20-25 cm), add a thin protective layer of sand on top of the silica bed.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading

-

Dissolve the crude this compound (~1 g) in a minimal amount of dichloromethane or Eluent A (e.g., 2-3 mL).

-

Using a pipette, carefully and evenly apply the dissolved sample solution to the top of the silica bed.

-

Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until the liquid level is just at the sand surface.

-

Carefully add a small amount of Eluent A (1-2 cm) and again drain it to the surface of the sand. This ensures the sample is loaded in a tight, concentrated band.

Step 4: Elution and Fraction Collection

-

Carefully fill the top of the column with Eluent A. A separatory funnel can be used as a solvent reservoir.

-

Begin the elution by opening the stopcock to achieve a steady flow rate (drip rate of ~5-10 cm/min). For flash chromatography, gentle positive pressure can be applied to the top of the column.[2]

-

Collect the eluate in small, numbered fractions (e.g., 10-15 mL per test tube).

-

Start monitoring the fractions by TLC as they are collected. Spot a small amount from each fraction onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., 85:15 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp.

-

After eluting with approximately 2-3 column volumes of Eluent A, gradually increase the polarity of the mobile phase by switching to Eluent B. This gradient elution helps to elute more polar impurities after the target compound has been collected.[6]

Step 5: Isolation of Pure Product

-

Analyze the TLC results to identify the fractions containing the pure this compound (fractions showing a single spot at the correct Rf value).

-

Combine the pure fractions into a pre-weighed round bottom flask.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Once the solvent is fully evaporated, weigh the flask to determine the yield of the purified product. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

The key parameters for this purification protocol are summarized in the table below.

| Parameter | Specification |

| Adsorbent (Stationary Phase) | Silica Gel 60 (40-63 µm) |

| Column Dimensions | Diameter: 40 mm, Length: ~30 cm |

| Mobile Phase (Eluent) | Gradient: Hexane / Ethyl Acetate |

| Elution Method | Step 1: 98:2 Hexane:EtOAcStep 2: 90:10 Hexane:EtOAc |

| Sample Preparation | ~1 g crude product in 2-3 mL CH₂Cl₂ |

| Fraction Size | 10-15 mL |

| Detection Method | Thin Layer Chromatography (TLC) with UV (254 nm) visualization |

Mandatory Visualization

The following diagram illustrates the workflow for the purification of this compound.

Caption: Workflow for column chromatography purification.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hexane, ethyl acetate, and dichloromethane are flammable and volatile organic solvents. Avoid open flames and sources of ignition.

-

Handle silica gel with care, as fine dust can be a respiratory irritant.

-

Dispose of all chemical waste according to institutional safety guidelines.

References

Application Note: Analysis of 1-(1-chlorocyclopentyl)ethan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

1-(1-chlorocyclopentyl)ethan-1-one is a halogenated ketone of interest in pharmaceutical development and organic synthesis. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical protocol.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[1] The high chromatographic resolution of GC combined with the sensitive and selective detection of MS makes it an ideal method for analyzing complex mixtures.[2][3] This protocol outlines the sample preparation, instrument parameters, and data analysis for the determination of this compound.

Materials and Methods

Instrumentation

A standard gas chromatograph coupled to a single quadrupole mass spectrometer was used. The system components are listed below:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Autosampler: Agilent 7693A Autosampler (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

Reagents and Standards

-

This compound analytical standard (≥98% purity)

-

Methanol, HPLC grade

-

Dichloromethane, HPLC grade

-

Anhydrous Sodium Sulfate

Standard Preparation

A stock solution of this compound was prepared by dissolving 10 mg of the analytical standard in 10 mL of methanol to achieve a concentration of 1 mg/mL. A series of working standards ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with methanol.

Experimental Protocol

Sample Preparation

-

Liquid Samples: Dilute the sample with methanol to an expected concentration within the calibration range. For samples in non-polar solvents, a solvent exchange to methanol or direct injection may be feasible.

-

Solid Samples: Accurately weigh approximately 100 mg of the homogenized solid sample into a glass vial.

-

Add 10 mL of dichloromethane and vortex for 2 minutes.

-

Sonicate the sample for 15 minutes.

-

Filter the extract through a 0.45 µm PTFE syringe filter.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of methanol.

GC-MS Parameters

The following instrumental parameters were used for the analysis:

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 60 °C, hold for 1 min |

| Ramp 1 | 15 °C/min to 180 °C |

| Ramp 2 | 25 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Scan Mode | Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM) |

Data Analysis

Quantification was performed using a 5-point calibration curve generated from the working standards. The peak area of the quantification ion was plotted against the concentration. The identification of this compound was confirmed by the retention time and the presence of qualifying ions with the correct ion ratios.

Results and Discussion

Chromatography

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak. The use of a non-polar HP-5ms column provides good separation from potential matrix interferences.

Mass Spectrometry

The electron ionization mass spectrum of this compound is predicted to show a characteristic fragmentation pattern for ketones. Alpha-cleavage is a common fragmentation pathway for ketones, which in this case would involve the loss of a methyl or chlorocyclopentyl radical.[3] The molecular ion peak ([M]⁺) may be observed, but its abundance could be low. The presence of chlorine will result in isotopic peaks (M+2) for chlorine-containing fragments, which is a key diagnostic feature.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of this compound.

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₇H₁₁ClO |

| Molecular Weight | 146.61 g/mol |

| Retention Time (RT) | ~ 8.5 min (Predicted) |

| Quantification Ion (m/z) | 111 ([M-Cl]⁺) or 43 ([CH₃CO]⁺) |

| Qualifying Ions (m/z) | 83, 67, 43 |

| Linear Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | < 0.5 µg/mL |

| Limit of Quantification (LOQ) | < 1.5 µg/mL |

Conclusion

The described GC-MS method provides a sensitive and selective approach for the determination of this compound. The protocol is suitable for routine analysis in research and quality control laboratories. The method demonstrates good linearity and sensitivity, making it a valuable tool for drug development professionals.

Detailed Experimental Protocol

1.0 Objective

To provide a step-by-step procedure for the quantitative analysis of this compound in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

2.0 Scope

This protocol is applicable to researchers, scientists, and drug development professionals involved in the analysis of halogenated organic compounds.

3.0 Materials and Equipment

-

Chemicals: this compound standard, Methanol (HPLC grade), Dichloromethane (HPLC grade), Helium (99.999% purity).

-

Equipment: Analytical balance, Volumetric flasks (10 mL), Pipettes, Vortex mixer, Sonicator, Syringe filters (0.45 µm PTFE), GC-MS system with autosampler.

4.0 Procedure

4.1 Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

-

Working Standards: Perform serial dilutions of the stock solution with methanol to prepare calibration standards at concentrations of 1, 5, 10, 50, and 100 µg/mL.

4.2 Sample Preparation

-

Follow the sample preparation steps as outlined in the "Application Note" section, depending on the sample matrix (liquid or solid).

-

Ensure the final sample extract is clear and free of particulate matter before injection.

4.3 Instrument Setup and Analysis

-

Set up the GC-MS system according to the parameters listed in the "GC-MS Parameters" table in the Application Note.

-

Create a sequence table in the instrument software.

-

Include a solvent blank (methanol), the calibration standards (from low to high concentration), and the prepared samples.

-

Run the sequence.

4.4 Data Processing

-

Integrate the chromatograms to obtain the peak areas for the target analyte.

-

Generate a calibration curve by plotting the peak area of the quantification ion versus the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Confirm the identity of the analyte by verifying the retention time and the ratio of the qualifying ions.

Visualizations

References

Application Notes and Protocols for Reactions with 1-(1-chlorocyclopentyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 1-(1-chlorocyclopentyl)ethan-1-one, a versatile α-chloro ketone intermediate. The primary focus is on the Favorskii rearrangement, a key transformation for this class of compounds, which is particularly useful in synthetic organic chemistry for the construction of carboxylic acid derivatives and for ring contraction of cyclic systems.

Overview of Reactivity

This compound is an α-chloro ketone, and its reactivity is dominated by the presence of the chlorine atom on the carbon adjacent to the carbonyl group. This structural motif makes it an excellent substrate for the Favorskii rearrangement. This reaction, typically carried out in the presence of a base, proceeds through a cyclopropanone intermediate. For cyclic α-halo ketones like this compound, this rearrangement leads to a ring contraction, yielding a cyclobutanecarboxylic acid derivative.[1] The choice of base and nucleophile determines the final product, which can be a carboxylic acid, ester, or amide.[2][3]

While the Favorskii rearrangement is the most prominent reaction, other nucleophilic substitution reactions at the α-carbon are also possible, depending on the reaction conditions and the nucleophile employed.

At present, there is no documented evidence of this compound or its direct derivatives being involved in biological signaling pathways. Its primary role in a drug development context is as a synthetic intermediate for the creation of more complex molecules.

Key Reaction: The Favorskii Rearrangement

The Favorskii rearrangement of this compound is a valuable synthetic tool for accessing substituted cyclobutanecarboxylic acid derivatives. The general transformation is outlined below:

Reaction Scheme:

Experimental Protocols

Below are detailed protocols for conducting the Favorskii rearrangement with different nucleophiles.